DROMOSTANOLONE PROPIONATE
Description
Historical Context of Dromostanolone Propionate (B1217596) Discovery and Initial Research
Dromostanolone Propionate, a synthetic anabolic-androgenic steroid (AAS), emerged from mid-20th-century research into testosterone (B1683101) derivatives. The compound, chemically known as 2α-Methyl-4,5α-dihydrotestosterone 17β-propionate, is a modified form of dihydrotestosterone (B1667394) (DHT). chemicalbook.com The initial synthesis and description of drostanolone (B1670957) and its propionate ester occurred in 1959. wikipedia.orgwikipedia.org Following its discovery, this compound was introduced for medical use in the United States in 1961 and shortly thereafter in Europe. wikipedia.org
The primary impetus for its development was the search for compounds with significant anabolic (muscle-building) effects but with reduced androgenic (masculinizing) properties compared to testosterone. nih.gov Structurally, a methyl group was added at the carbon-2 position, which significantly increases the steroid's anabolic strength by enhancing its resistance to metabolic breakdown in skeletal muscle. chemicalbook.com The attachment of the propionate ester to the 17-beta hydroxyl group was a strategic modification to prolong its therapeutic effect after administration. chemicalbook.com
Initial research focused on its potential as an anti-estrogenic agent. wikipedia.org This led to its approval by the U.S. Food and Drug Administration (FDA) and subsequent use as a palliative treatment for advanced, inoperable, or metastatic breast cancer in postmenopausal women. wikipedia.orgcancer.gov At the time of its release, it represented a significant therapeutic advancement, offering a new option for patients with androgen-responsive recurrent mammary cancer. wikipedia.orgdrugbank.com
| Property | Description |
| Chemical Name | 2α-Methyl-4,5α-dihydrotestosterone 17β-propionate nih.gov |
| Synonyms | Drostanolone propionate, Masteron, Drolban wikipedia.orgwikipedia.org |
| Parent Compound | Dihydrotestosterone (DHT) chemicalbook.com |
| Year First Described | 1959 wikipedia.orgwikipedia.org |
| Year of Medical Introduction | 1961 wikipedia.org |
| Initial Primary Indication | Palliative treatment of breast cancer in postmenopausal women wikipedia.orgchemicalbook.com |
Evolution of Research Focus on this compound
The research trajectory for this compound has diversified since its initial application in oncology. While its use in treating breast cancer was its first major role, subsequent research explored other potential applications and characteristics of the compound.
A notable area of investigation emerged in veterinary medicine. Research in the 1970s explored the use of this compound as a solid implant for promoting weight gain and improving feed efficiency in livestock, particularly heifers. google.com Studies suggested it could produce significant weight gains and was effective in suppressing estrus in female animals, which was considered advantageous for weight management in cattle. google.com
In the late 20th and early 21st centuries, the research focus shifted again, largely driven by its non-medical use in athletic and bodybuilding communities to enhance physique and performance. wikipedia.orgguidetopharmacology.org This led to studies aimed at detecting the compound and its metabolites as part of anti-doping screens. Research from this period often centered on analytical chemistry methods, such as ¹H NMR, to identify adulterated anabolic steroid products seized from the illicit market. scispace.com
More recent academic inquiry has delved into the fundamental physicochemical properties of the compound. For instance, research published in 2020 focused on the polymorphism of this compound. nih.govresearchgate.net This research identified and characterized different crystalline forms (polymorphs) of the compound using advanced techniques like single-crystal X-ray diffraction, which is crucial for understanding the stability and properties of the solid-state form of a drug. nih.govresearchgate.net
| Era | Primary Research Focus | Key Findings/Applications |
| Late 1950s - 1960s | Discovery and Clinical Application | First synthesized in 1959; introduced for medical use in 1961 for treating breast cancer. wikipedia.orgwikipedia.org |
| 1970s | Veterinary and Agricultural Science | Investigated as an implant for weight gain and estrus suppression in cattle. google.com |
| 1980s - 2000s | Anti-Doping and Analytical Chemistry | Development of methods to detect its illicit use in sports; analysis of black-market formulations. scispace.com |
| 2010s - Present | Physicochemical Characterization & Harm Reduction | Studies on its crystal structure and polymorphism; examination of its use among clients of harm reduction services. nih.govdrugsandalcohol.ie |
Current Research Landscape and Gaps Pertaining to this compound
The current research landscape for this compound is multifaceted, though it is no longer a widely used medication, having been largely discontinued (B1498344) for its original clinical indication. wikipedia.org Contemporary research can be categorized into a few key areas.
One active area is the study of its use within the context of Performance and Image Enhancing Drugs (PIEDs). Sociological and public health studies examine the patterns of use, motivations, and associated behaviors of individuals who use substances like this compound, often obtaining them through illicit channels. drugsandalcohol.ie This research is critical for developing harm reduction strategies. drugsandalcohol.ie
Another current research avenue involves detailed physicochemical analysis. As demonstrated by the 2020 study on its polymorphism, there is academic interest in understanding the compound's fundamental material properties. nih.govresearchgate.net Such research contributes to the broader field of steroid chemistry and pharmaceutical sciences. nih.govnih.gov
Despite these areas of study, significant gaps exist in the research. There is a notable absence of recent clinical trials investigating its therapeutic potential for any condition. patsnap.com While it was historically used for breast cancer, modern treatments have superseded it, and there appears to be little to no ongoing clinical research to re-evaluate its efficacy or explore new medical applications, such as for muscle-wasting conditions, which has been a theoretical interest. ontosight.ai Furthermore, while its mechanism of action is generally understood to be through binding to the androgen receptor, detailed molecular-level investigations into its specific interactions and downstream effects compared to other AAS are not abundant in recent literature. drugbank.compharmaoffer.com The compound is now primarily of interest in analytical, forensic, and materials science contexts rather than in clinical development. nih.govscispace.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O3/c1-5-21(25)26-20-9-8-17-16-7-6-15-12-19(24)14(2)13-23(15,4)18(16)10-11-22(17,20)3/h14-18,20H,5-13H2,1-4H3/t14-,15+,16+,17+,18+,20+,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTIQUSPUUHHEH-UXOVVSIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022972 | |
| Record name | Dromostanolone proprionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521-12-0 | |
| Record name | Dromostanolone propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dromostanolone propionate [USAN:USP] | |
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| Record name | Drostanolone propionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14655 | |
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| Record name | drostanolone propionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12198 | |
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| Record name | Dromostanolone proprionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Drostanolone propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.550 | |
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| Record name | DROMOSTANOLONE PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X20UZ57G4O | |
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Molecular and Structural Investigations of Dromostanolone Propionate
Stereochemistry and Isomeric Forms of Dromostanolone Propionate (B1217596)
Dromostanolone propionate is chemically designated as 2α-Methyl-4,5α-dihydrotestosterone 17β-propionate. dntb.gov.uanih.govnih.govresearchgate.net This nomenclature defines its specific stereochemistry. The "2α-methyl" indicates that a methyl group is attached to the second carbon atom of the steroid's A ring and is oriented below the plane of the ring. The "5α" configuration of the hydrogen atom at the fifth carbon results in a trans-fusion between the A and B rings, leading to a relatively flat steroid backbone. The propionate ester is attached at the 17β position, signifying that it extends above the plane of the D ring. The molecule has eight defined stereocenters.
Crystallographic Analysis and Polymorphism of this compound
Crystallographic studies have revealed that this compound can exist in multiple crystalline forms, a phenomenon known as polymorphism. dntb.gov.uanih.govnih.govresearchgate.net At least three distinct polymorphs have been identified, each with a unique crystal packing and arrangement. dntb.gov.uanih.gov These polymorphs have been characterized using single crystal and powder X-ray diffraction techniques.
Single crystal X-ray diffraction has been successfully employed to determine the crystal structures of two polymorphs of this compound. dntb.gov.uanih.govnih.govresearchgate.net These two forms both crystallize in the monoclinic crystal system. dntb.gov.uanih.govnih.govresearchgate.net One of these polymorphs has one molecule in the asymmetric unit, while the other contains two molecules in its asymmetric unit. dntb.gov.uanih.govnih.govresearchgate.net
A third polymorph of this compound was identified and its structure solved using powder X-ray diffraction data. dntb.gov.uanih.govresearchgate.net This technique is particularly useful when single crystals of sufficient quality for single crystal X-ray diffraction cannot be obtained. nih.govmdpi.com The structure was solved using a combination of Parallel tempering/Monte Carlo techniques and refined with the Rietveld method. dntb.gov.uanih.govnih.govresearchgate.net
The different polymorphs of this compound belong to different crystal systems and space groups. Two polymorphs crystallize in the monoclinic system, with one belonging to the P2₁ space group and the other to the I2 space group. dntb.gov.uanih.govnih.govresearchgate.net The third polymorph crystallizes in the orthorhombic P2₁2₁2₁ space group. dntb.gov.uanih.govnih.govresearchgate.net The number of molecules in the unit cell (Z) is 2 for the P2₁ space group and 4 for both the I2 and P2₁2₁2₁ space groups. dntb.gov.uanih.govnih.govresearchgate.net
Table 1: Crystallographic Data for this compound Polymorphs
| Polymorph | Crystal System | Space Group | Z | Molecules in Asymmetric Unit |
|---|---|---|---|---|
| Polymorph 1 | Orthorhombic | P2₁2₁2₁ | 4 | 1 |
| Polymorph 2 | Monoclinic | P2₁ | 2 | 1 |
Structural analysis of the different polymorphs reveals consistent molecular conformations. dntb.gov.uanih.govresearchgate.net The A, B, and C rings of the steroid nucleus adopt a stable chair geometry in all identified structures. dntb.gov.uanih.govnih.govresearchgate.net The five-membered D ring, however, exhibits a C13 distorted envelope configuration. dntb.gov.uanih.govnih.govresearchgate.net This specific conformation is a common feature among many steroid molecules.
The packing of this compound molecules in the crystal lattice is governed by various intermolecular interactions. The nature of these interactions has been analyzed using methods such as Hirshfeld surfaces and Symmetry-Adapted Perturbation Theory (SAPT0) energy decomposition. dntb.gov.uanih.govnih.govresearchgate.net For one of the orthorhombic polymorphs, the packing diagram shows molecular chains along the ob and oc directions. researchgate.net Along the c-axis, an infinite arrangement of molecules is formed, linked by a C19-H...O3 hydrogen bond between the carbonyl oxygen and the C19 methyl group. researchgate.net The lattice energy for the polymorphs has been computed using Coulomb-London-Pauli (CLP) and tight-binding density functional theory methods to understand the stability of the crystal structures. dntb.gov.uanih.govnih.govresearchgate.net
Spectroscopic Characterization Techniques in this compound Research
Spectroscopic methods are indispensable for the identification and structural analysis of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecular structure, mass, and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of this compound. ¹H NMR (proton NMR) provides information about the chemical environment of hydrogen atoms, allowing for the confirmation of the steroid backbone and the attached propionate group. unesp.br Studies have utilized ¹H NMR to verify the active ingredients in pharmaceutical formulations, including this compound. unesp.br While detailed spectral assignments are complex, the integration of signals and their splitting patterns are characteristic of the molecule's structure. Furthermore, predicted ¹³C NMR data aids in identifying all unique carbon atoms within the molecule, from the methyl groups to the carbonyl carbons of the ketone and ester functions. drugbank.com
| Carbon Type | Predicted Chemical Shift (ppm) Range |
|---|---|
| Methyl Carbons (C-CH₃) | 10 - 25 |
| Methylene Carbons (C-CH₂-C) | 20 - 45 |
| Methine Carbons (C-CH) | 35 - 55 |
| Quaternary Carbons (C-C) | 35 - 50 |
| Ester Methylene (O-CH₂-CH₃) | ~60 |
| Ester Carbonyl (O=C-O) | ~174 |
| Ketone Carbonyl (C=O) | ~211 |
Mass Spectrometry (MS) is a key analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. iasuperpharma.is The electron ionization (EI) mass spectrum of this compound provides a precise molecular mass of 360.53 g/mol . nist.govnih.gov The mass spectrum is characterized by a specific pattern of fragment ions. The molecular ion peak [M]⁺ is observed at m/z 360. iasuperpharma.is Key fragments result from the cleavage of the propionate ester group and fragmentations within the steroid ring system. This fragmentation data serves as a molecular fingerprint for the unambiguous identification of the compound, particularly in forensic and quality control applications. iasuperpharma.iscaymanchem.com
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₃H₃₆O₃ |
| Molecular Weight | 360.53 g/mol |
| Molecular Ion Peak [M]⁺ (m/z) | 360 |
| Major Fragment Ion (m/z) | 286 |
| Second Highest Fragment Ion (m/z) | 149 |
| Third Highest Fragment Ion (m/z) | 271 |
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in the this compound molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to particular chemical bonds. nihs.go.jp The IR spectrum of this compound, often determined using the potassium bromide (KBr) disk method, shows characteristic absorption bands that confirm its structure. dntb.gov.uanihs.go.jp The most prominent peaks are associated with the carbonyl (C=O) stretching vibrations from the ketone group in the A-ring of the steroid and the ester group at the C17 position. The spectrum also displays characteristic C-H stretching and bending vibrations of the aliphatic steroid framework and C-O stretching from the ester linkage.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Ketone) | Stretching | ~1715 |
| C=O (Ester) | Stretching | ~1730 |
| C-O (Ester) | Stretching | 1150 - 1250 |
Pharmacological and Biochemical Research on Dromostanolone Propionate
Mechanism of Action at Cellular and Molecular Levels
Dromostanolone propionate (B1217596), a synthetic anabolic-androgenic steroid, exerts its effects through a series of interactions at the cellular and molecular level, beginning with its engagement with the androgen receptor. As a prodrug, it is metabolized into its active form, drostanolone (B1670957), which then initiates a cascade of physiological responses. wikipedia.org
Androgen Receptor Binding and Agonism
Dromostanolone is a derivative of dihydrotestosterone (B1667394) (DHT) and, like other androgenic hormones, its primary mechanism of action involves binding to and activating the androgen receptor (AR). chemicalbook.comnih.govpharmacompass.com As an agonist of the AR, drostanolone mimics the action of endogenous androgens such as testosterone (B1683101) and DHT. wikipedia.orgwikipedia.org The binding of drostanolone to the AR initiates a conformational change in the receptor protein, which is a crucial step for its subsequent cellular activities. nih.govpharmacompass.com This interaction with the androgen receptor is the foundational event that leads to the various anabolic and anti-estrogenic effects of the compound. chemicalbook.com Dromostanolone is approximately five times as potent as natural methyltestosterone. nih.govpharmacompass.com
| Aspect | Description | Reference |
|---|---|---|
| Receptor Target | Androgen Receptor (AR) | wikipedia.orgnih.govpharmacompass.com |
| Action | Agonist | wikipedia.orgwikipedia.org |
| Relationship | Derivative of Dihydrotestosterone (DHT) | wikipedia.orgchemicalbook.com |
| Potency | Approximately 5 times more potent than methyltestosterone | nih.govpharmacompass.com |
Downstream Genetic Transcriptional Changes Induced by Dromostanolone Propionate
Upon activation by drostanolone, the androgen receptor complex translocates into the cell nucleus. Inside the nucleus, it binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes. This binding initiates a series of downstream genetic transcriptional changes. nih.govpharmacompass.com The interaction of the drostanolone-AR complex with the cell's transcriptional machinery leads to an alteration in the rate of gene expression. wikipedia.org This can result in either an increase in the synthesis of certain proteins or a decrease in the synthesis of others, ultimately modulating cellular function according to the specific genes being targeted. nih.gov
Effects on Protein Synthesis and Catabolism (e.g., Nitrogen, Potassium, Phosphorus Retention)
The genetic transcriptional changes induced by drostanolone have significant effects on protein metabolism. A primary outcome is the stimulation of protein synthesis (anabolism) and a reduction in the degradation of amino acids (catabolism). wikipedia.orgnih.govpharmacompass.com This anabolic effect manifests as an increase in the retention of essential elements required for building tissues. Specifically, the administration of dromostanolone leads to the retention of nitrogen, potassium, and phosphorus. nih.govpharmacompass.com This positive nitrogen balance is a hallmark of an anabolic state, where the rate of protein production exceeds the rate of protein breakdown, contributing to the growth and maintenance of muscle tissue. chemicalbook.commdpi.com
Antitumor Mechanisms of this compound
This compound was historically used in the treatment of breast cancer, particularly in postmenopausal women. chemicalbook.comcancer.govdrugbank.com Its therapeutic effect in this context is linked to its ability to counteract the growth-promoting effects of estrogens on hormone receptor-positive breast cancer cells. wikipedia.org
Reduction or Competitive Inhibition of Estrogen Receptors
The antitumor activity of dromostanolone is partly attributed to its interaction with estrogen signaling pathways. nih.govpharmacompass.com One proposed mechanism is the reduction or competitive inhibition of estrogen receptors (ER). wikipedia.orgnih.govpharmacompass.com In estrogen receptor-positive (ER+) breast cancers, estrogen binds to these receptors to stimulate tumor growth and proliferation. wikipedia.org Dromostanolone may interfere with this process, thereby blocking the growth signals that drive the cancer cells. nih.gov By competing with estrogen for receptor binding sites, it can mitigate estrogen-related side effects. moodycenteratx.com The compound may also inhibit the growth of breast cancers that present with estrogen receptors. pharmacompass.comnih.gov
| Mechanism | Description | Reference |
|---|---|---|
| Estrogen Receptor Interaction | May cause a reduction of or competitively inhibit estrogen receptors, blocking estrogen's growth-promoting effects on cancer cells. | wikipedia.orgnih.govpharmacompass.com |
| Aromatase Inhibition | Inhibits the aromatase enzyme, which reduces the conversion of androgens to estrogens, thereby lowering systemic estrogen levels. | chemicalbook.com |
Modulation of Prolactin Receptors
This compound's mechanism of action includes interaction with prolactin receptors. Research indicates that the antitumor activity of its active form, dromostanolone, is associated with the reduction or competitive inhibition of prolactin receptors. nih.govwikipedia.orgnih.gov This modulation is considered a component of its therapeutic effect, particularly in hormone-sensitive tissues. nih.govnih.gov Some studies suggest that by inhibiting prolactin receptors, dromostanolone may exert some of its characteristic effects. iron-daddy.to
Growth Inhibition of Estrogen Receptor-Positive Breast Cancer Cells
This compound was historically used as an antineoplastic agent for androgen-responsive recurrent mammary cancer in postmenopausal women. nih.govcancer.gov Its therapeutic effect is centered on its ability to inhibit the growth of breast cancers that express estrogen receptors (ER+). nih.gov The propionate salt of dromostanolone is a synthetic anabolic steroid related to dihydrotestosterone that exhibits antiestrogenic effects. nih.gov
The primary mechanism for this antitumor activity is the competitive inhibition of estrogen receptors or estrogen production. nih.govnih.gov this compound may act as a competitive antagonist at the estrogen receptor, or it may decrease the binding of estrogen to its receptor. bodybuildbid.com By interfering with the estrogen-receptor interaction, it blocks the signaling pathways that promote the growth of these cancer cells. nih.govwikipedia.org This antiestrogenic action was a key reason for its FDA approval for the treatment of breast cancer. wikipedia.org
Comparative Pharmacology with Other Androgenic Anabolic Steroids
Potency Relative to Methyltestosterone
In comparative studies, dromostanolone, the active form of this compound, has demonstrated a significantly higher potency than methyltestosterone. Biochemical analyses have determined that dromostanolone is approximately five times as potent as natural methyltestosterone. nih.govpharmacompass.com This highlights its strong affinity and activity at the androgen receptor.
Relative Potency of Dromostanolone
| Compound | Potency Relative to Methyltestosterone |
|---|---|
| Dromostanolone | ~5 times more potent nih.govpharmacompass.com |
| Methyltestosterone | Baseline (1x) |
Androgenic vs. Anabolic Activity Ratios
This compound is characterized by a favorable ratio of anabolic to androgenic activity, with its muscle-building properties being more pronounced than its masculinizing effects. wikipedia.org This is partly because its active metabolite, drostanolone, is a poor substrate for the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD), which is prevalent in muscle tissue and tends to deactivate many androgens. wikipedia.orgwikipedia.org This poor metabolism at the target tissue contributes to its higher anabolic potential. wikipedia.orgwikipedia.org
Different sources report slightly varying ratios based on preclinical models, which are summarized below.
Anabolic to Androgenic Ratios of Dromostanolone
| Anabolic Rating | Androgenic Rating | Anabolic:Androgenic Ratio | Reference Compound (Testosterone) |
|---|---|---|---|
| 62–130 swolverine.com | 25–40 swolverine.com | ~3:1 to 4:1 wikipedia.org | ~1:1 wikipedia.org |
Absence of Estrogenic Activity and Aromatization
A defining biochemical feature of this compound is its inability to convert into estrogenic metabolites. wikipedia.orgteletest.ca As a derivative of dihydrotestosterone (DHT), it is not a substrate for the aromatase enzyme, which is responsible for converting androgens like testosterone into estrogen. wikipedia.orgwikipedia.orgchemicalbook.commoldovausa.com This structural resistance to aromatization means that this compound does not exhibit estrogenic activity. wikipedia.orgteletest.ca Consequently, it does not induce effects commonly associated with elevated estrogen levels, such as water retention. moldovausa.commoodycenteratx.com
Interaction with Other Steroid Hormone Receptor Pathways
The primary pharmacological action of this compound is mediated through its strong binding to and activation of the androgen receptor (AR), for which it acts as an agonist. wikipedia.orgnih.gov Its interaction with other steroid hormone receptor pathways is limited. Research suggests that, like other DHT derivatives, drostanolone has low to no progestogenic activity, meaning it does not significantly bind to or activate the progesterone (B1679170) receptor. wikipedia.orgwikipedia.org There is no significant evidence to suggest it interacts with glucocorticoid or mineralocorticoid receptors. Its most significant cross-pathway interaction is its anti-estrogenic effect, which is achieved through competitive inhibition at the estrogen receptor rather than direct binding as an agonist. bodybuildbid.com
Metabolic Pathways and Metabolites of this compound
The metabolism of this compound is a multi-step process that begins with its conversion to the active form and is followed by various transformations, primarily in the liver, leading to a range of metabolites that are ultimately excreted. Research has also explored how microorganisms can biotransform this compound, yielding novel structures.
This compound is administered as a prodrug, meaning it is an inactive or less active precursor that is chemically altered in the body to release the active therapeutic agent. wikipedia.org The compound consists of the active steroid, drostanolone, attached to a propionate ester group at the C17β position. nih.gov This esterification increases the compound's lipid solubility and prolongs its release from the site of intramuscular injection.
Following administration, the primary and essential metabolic step is the cleavage of this propionate ester chain. This reaction is catalyzed by esterase enzymes present in the blood and various tissues. The hydrolysis of the ester bond liberates the free drostanolone (2α-methyl-5α-androstan-17β-ol-3-one), which is the pharmacologically active form of the steroid. wikipedia.org This conversion allows drostanolone to become available to bind to androgen receptors in target tissues. wikipedia.orgwikipedia.org
Once active, drostanolone undergoes extensive phase I and phase II metabolism, principally in the liver, to facilitate its excretion from the body. wikipedia.orgdiscoveryjournals.org The metabolic processes modify the steroid's structure to increase its water solubility. Studies using cryopreserved human hepatocytes have identified several key metabolic pathways, including reduction of the 3-keto group and hydroxylation at various positions on the steroid nucleus. nih.gov
The resulting metabolites are then conjugated with glucuronic acid or sulfate (B86663) (phase II metabolism) before being eliminated primarily through the urine. nih.govnih.gov Analysis of human urine following drostanolone administration has confirmed the presence of numerous metabolites. Research has identified potential long-term biomarkers for detecting its use, such as 2α-methyl-5α-androstan-17-one-6β-ol-3α-sulfate (S4) and 2α-methyl-5α-androstan-17-one-3α-glucuronide (G1), which can be detected for extended periods. nih.govresearchgate.net Another significant long-term metabolite is the sulfated form of 3α-hydroxy-2α-methyl-5α-androstan-17-one. nih.gov
The table below summarizes some of the major metabolites of drostanolone identified in human and animal studies.
| Metabolite Name / Structure | Metabolic Pathway | Matrix Detected | Significance |
|---|---|---|---|
| 3α-hydroxy-2α-methyl-5α-androstan-17-one | 3-keto reduction | Human Urine, Hepatocytes | Major urinary metabolite. nih.govnih.gov |
| 3β-hydroxy-2α-methyl-5α-androstan-17-one | 3-keto reduction | Hepatocytes | Minor reduced metabolite. nih.gov |
| 2α-methyl-5α-androstan-17-one-3α-glucuronide (G1) | 3-keto reduction, Glucuronidation | Human Urine | Potential long-term biomarker. nih.gov |
| 2α-methyl-5α-androstan-17-one-6β-ol-3α-sulfate (S4) | Hydroxylation, Sulfation | Human Urine | Potential long-term biomarker. nih.gov |
| 12-hydroxydrostanolone | Hydroxylation (C-12) | Hepatocytes | Minor hydroxylated metabolite. nih.gov |
| 16-hydroxydrostanolone | Hydroxylation (C-16) | Hepatocytes, Rabbit Urine | Identified hydroxylated metabolite. nih.govnih.gov |
| 2-hydroxymethyldrostanolone | Hydroxylation (C-2 methyl group) | Hepatocytes, Rabbit Urine | Metabolite from hydroxylation of the methyl group. nih.govnih.gov |
The biotransformation of steroids using microorganisms is a well-established field of research that can produce novel derivatives that are difficult to synthesize chemically. Dromostanolone and its esters have been subjected to incubation with various fungal cell cultures to generate new metabolites. These studies demonstrate that fungi can perform highly specific modifications on the steroid's core structure.
Research involving the fermentation of drostanolone esters (enanthate and heptanoate) with fungal cultures such as Cephalosporium aphidicola, Fusarium lini, Beauveria bassiana, and Macrophomina phaseolina has yielded a variety of transformed products. researchgate.netrsc.orgnih.gov The resulting metabolites often possess different biological activities compared to the parent compound. nih.gov For instance, the microbial transformation of drostanolone enanthate has been explored to synthesize potentially novel anti-cancer agents. nih.gov
The table below details metabolites produced from the microbial biotransformation of drostanolone esters.
| Metabolite | Microorganism | Transformation Type |
|---|---|---|
| Drostanolone | C. aphidicola, F. lini, B. bassiana, M. phaseolina | Hydrolysis (De-esterification) |
| 2α-Methyl-5α-androstan-3α,17β-diol | M. phaseolina | 3-keto reduction |
| 7α-Hydroxydrostanolone | F. lini | Hydroxylation |
| 11α-Hydroxydrostanolone | C. aphidicola | Hydroxylation |
| 15α-Hydroxydrostanolone | B. bassiana | Hydroxylation |
| 5α,14α-Dihydroxydrostanolone | B. bassiana | Hydroxylation |
Source: Data compiled from studies on drostanolone esters. researchgate.netrsc.org
The structural modifications observed during microbial biotransformation are catalyzed by specific intracellular and extracellular enzymes produced by the microorganisms. researchgate.net
Hydrolases: These enzymes, specifically esterases, are responsible for the initial cleavage of the propionate ester bond from this compound, a reaction also seen in mammalian metabolism. This de-esterification yields the active drostanolone. researchgate.net
Reductases: Carbonyl reductases catalyze the reduction of the ketone group at the C-3 position of the steroid's A-ring, resulting in the formation of hydroxyl groups (e.g., 3α-hydroxy metabolites). rsc.org
Oxidases/Dehydrogenases: This broad class of enzymes, particularly cytochrome P450 monooxygenases, is responsible for introducing hydroxyl (-OH) groups at various positions on the steroid skeleton through hydroxylation reactions. nih.gov Dehydrogenases can also facilitate redox reactions at existing hydroxyl or keto groups. researchgate.net
Hydroxylation is a primary reaction in both mammalian and microbial metabolism of drostanolone, serving to increase the compound's polarity. However, the specific sites of hydroxylation can differ.
In mammalian systems, studies with human hepatocytes and animal models have identified hydroxylation occurring at positions C-2 (on the methyl group), C-12, and C-16. nih.govnih.gov
Microbial biotransformation studies have revealed a broader and often more specific pattern of hydroxylation. Fungi have been shown to hydroxylate the drostanolone molecule at numerous sites, including C-5, C-7, C-11, C-14, and C-15. rsc.org This highlights the utility of microorganisms in creating a diverse range of steroidal analogues.
| Hydroxylation Site | Observed In (System) | Reference |
|---|---|---|
| C-2 (methyl group) | Mammalian (Hepatocytes) | nih.gov |
| C-5 | Microbial (B. bassiana) | rsc.org |
| C-7 | Microbial (F. lini, B. bassiana) | researchgate.netrsc.org |
| C-11 | Microbial (C. aphidicola, B. bassiana) | rsc.orgnih.gov |
| C-12 | Mammalian (Hepatocytes) | nih.gov |
| C-14 | Microbial (B. bassiana) | rsc.org |
| C-15 | Mammalian (Rabbit), Microbial (B. bassiana) | nih.govrsc.org |
| C-16 | Mammalian (Hepatocytes, Rabbit) | nih.govnih.gov |
Microbial Biotransformation and Metabolite Synthesis
Protein Binding and Distribution Studies
The biological activity and distribution of drostanolone are significantly influenced by its binding to proteins. As an androgenic steroid, the primary target for its pharmacological effect is the androgen receptor (AR). wikipedia.org Drostanolone, the active form of this compound, is an agonist of the AR. wikipedia.org Upon entering a target cell, it binds to the AR in the cytoplasm, leading to a conformational change in the receptor. This steroid-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements, thereby modulating the transcription of target genes. wikipedia.org
In addition to its interaction with the AR, drostanolone is subject to binding with plasma proteins during its circulation in the bloodstream. It is reported to have a high degree of protein binding. wikipedia.org While specific quantitative data on the percentage of drostanolone bound to plasma proteins like albumin and sex hormone-binding globulin (SHBG) is not extensively detailed in the literature, its structural similarity to other androgens suggests it would interact with these transport proteins. This binding affects the steroid's bioavailability, metabolic clearance rate, and volume of distribution.
Interactions with Other Pharmacological Agents
This compound, a synthetic anabolic-androgenic steroid (AAS), has the potential to interact with other pharmacological agents, which can alter their efficacy and safety profiles. Research in this area has primarily focused on its influence on anticoagulant therapies and the theoretical potential for interactions based on its biochemical properties, such as plasma protein binding.
Clinical and pharmacological data indicate that this compound can enhance the effects of anticoagulant medications. This interaction is of significant clinical importance due to the increased risk of bleeding.
Detailed Research Findings:
Anabolic steroids, as a class, have been observed to potentiate the effects of oral anticoagulants. This effect is not uniform across all steroids but has been noted with several compounds within this category. For instance, there is a documented interaction between this compound and warfarin, a commonly prescribed anticoagulant. It has been reported that this compound may increase the anticoagulant activities of warfarin. Patients receiving this combination may need adjustments to their anticoagulant dosage and more frequent monitoring of their prothrombin time or International Normalized Ratio (INR) to avoid bleeding complications.
Table 1: Documented and Potential Interactions of this compound with Anticoagulants
| Interacting Agent | Observed/Potential Effect | Potential Mechanism |
|---|---|---|
| Warfarin | Increased anticoagulant activity | Alteration of clotting factor synthesis and/or catabolism; Enhanced fibrinolysis |
| Other Coumarin Anticoagulants | Potential for increased anticoagulant activity | Class effect similar to warfarin |
The impact of this compound on the serum concentrations of other drugs is primarily understood through its high affinity for plasma proteins, which can lead to displacement interactions.
Detailed Research Findings:
Dromostanolone is known to be highly bound to plasma proteins. This characteristic is significant because drugs that are extensively protein-bound can displace other medications from their binding sites on plasma proteins like albumin. When a drug is displaced from its protein-bound state, the concentration of the free, unbound fraction of that drug in the plasma increases. Since it is the unbound fraction of a drug that is pharmacologically active and available for metabolism and excretion, a sudden increase in its concentration can lead to enhanced therapeutic effects or toxicity.
While specific clinical studies detailing the displacement of other drugs by this compound are scarce, the potential for such interactions is a key consideration in polypharmacy. For any concurrently administered drug that is also highly protein-bound, there is a theoretical risk of an interaction. This is particularly relevant for drugs with a narrow therapeutic index, where a small change in the free drug concentration can have significant clinical consequences.
Furthermore, some anabolic steroids have been shown to influence the levels of plasma proteins. For example, studies on nandrolone (B1676933) decanoate (B1226879) have demonstrated increases in plasma transferrin, prealbumin, and retinol-binding protein. Changes in the concentrations of binding proteins can further complicate the pharmacokinetics of co-administered drugs.
Table 2: Potential Mechanisms of this compound on Serum Concentrations of Other Drugs
| Mechanism | Description | Potential Clinical Outcome |
|---|---|---|
| Competition for Plasma Protein Binding | This compound displaces other highly protein-bound drugs from their binding sites. | Increased free concentration of the displaced drug, potentially leading to enhanced effects or toxicity. |
| Alteration of Plasma Protein Levels | Anabolic effects may alter the synthesis of various plasma proteins. | Changes in the available binding sites for other drugs, affecting their free fraction and overall pharmacokinetics. |
Preclinical and Translational Research of Dromostanolone Propionate
In Vitro Studies on Cell Lines
In vitro research utilizing cultured cell lines represents a foundational step in understanding the cellular and molecular mechanisms of a compound. For Dromostanolone Propionate (B1217596), these studies have primarily centered on its effects on cancer cells, reflecting its historical use as an antineoplastic agent.
Dromostanolone Propionate and its active metabolite, dromostanolone, have been evaluated for their cytotoxic potential against a range of human cancer cell lines. The primary mechanism of its anticancer activity is linked to its anti-estrogenic properties, making it particularly relevant for hormone-receptor-positive cancers, such as certain types of breast cancer. nih.gov The compound exerts its effects by competitively inhibiting estrogen receptors or reducing their production, thereby blocking the growth-promoting effects of estrogen on cancer cells. nih.gov
While its clinical application was predominantly in breast cancer, research has extended to evaluating its effects on other cancer cell lines to understand its broader cytotoxic profile. Studies on related drostanolone (B1670957) esters have shown activity against various cell lines, including HeLa (cervical cancer), PC-3 (prostate cancer), H460 (lung cancer), and HCT116 (colon cancer). These investigations aim to determine the compound's specificity and the concentration required to kill 50% of the cells (IC50 value), a key indicator of cytotoxic potency.
Table 1: Representative Cancer Cell Lines in Steroid Cytotoxicity Research
| Cell Line | Cancer Type | Relevance in Research |
|---|---|---|
| HeLa | Cervical Cancer | A widely used, durable cell line for initial cytotoxicity screening. |
| PC-3 | Prostate Cancer | Used to study androgen-independent prostate cancer. |
| H460 | Lung Cancer | Represents a common form of non-small cell lung cancer. |
| HCT116 | Colon Cancer | A key model for studying colorectal cancer pathways. |
This table is for illustrative purposes to show the types of cell lines used in cancer research; specific IC50 values for this compound are not consistently available in published literature.
The mechanism by which this compound inhibits cell proliferation is primarily through its interaction with the androgen receptor (AR). wikipedia.org As a synthetic androgenic anabolic steroid, its active form, dromostanolone, binds to the AR. nih.gov This binding event triggers a cascade of downstream genetic transcriptional changes. nih.gov
Key mechanistic actions include:
Increased Protein Anabolism: Promoting the synthesis of proteins, which is a characteristic anabolic effect. nih.gov
Decreased Amino Acid Catabolism: Reducing the breakdown of amino acids. nih.gov
Anti-Estrogenic Activity: The antitumor effect is strongly associated with the reduction or competitive inhibition of prolactin or estrogen receptors. nih.gov By blocking these receptors in hormone-sensitive tissues like the breast, it can halt the cell proliferation signals that estrogen would normally provide.
Steroid hormones are known to have specific effects on the cell cycle, and their molecular mechanisms can influence the expression of proto-oncogenes and cyclin-dependent kinases that control cell cycle progression. nih.govnih.gov By modulating these pathways via the androgen receptor, dromostanolone can effectively arrest the proliferation of certain cancer cells.
In Vivo Animal Models of this compound Research
In vivo studies are crucial for understanding a compound's effects within a whole, living organism. Animal models have been instrumental in elucidating the pharmacodynamics and practical applications of this compound.
Rodent models, particularly rats, have been used to characterize the pharmacodynamic profile of this compound. These studies measure the anabolic (muscle-building) and androgenic (masculinizing) effects of the compound. Dromostanolone is a derivative of dihydrotestosterone (B1667394) (DHT) and is noted for having a favorable ratio of anabolic to androgenic activity. wikipedia.org It is not a substrate for the aromatase enzyme, meaning it does not convert into estrogenic metabolites. wikipedia.org
Pharmacodynamic studies in rodents help to quantify these properties, providing a basis for its potential therapeutic applications and side effect profile. The compound's interaction with the androgen receptor leads to increased protein synthesis and reduced amino acid breakdown, which can be observed and measured in rodent models. nih.govwikipedia.org
Table 2: Pharmacodynamic Profile of Dromostanolone in Rodents
| Parameter | Description | Finding in Rodent Models |
|---|---|---|
| Anabolic Activity | Muscle-building effects | Dromostanolone exhibits moderate anabolic effects. wikipedia.org |
| Androgenic Activity | Development of male characteristics | Weak androgenic effects are observed relative to its anabolic activity. wikipedia.org |
| Receptor Binding | Affinity for Androgen Receptor (AR) | Acts as an agonist of the androgen receptor. wikipedia.org |
| Aromatization | Conversion to Estrogen | As a DHT derivative, it is not a substrate for aromatase. wikipedia.org |
Research has demonstrated the efficacy of this compound in livestock, particularly in heifers, for promoting weight gain and suppressing the estrous cycle. A key finding was that administering the compound as a subcutaneous implant pellet resulted in unexpectedly superior weight gain and feed efficiency. google.com This method of delivery provides a constant, controlled release of the drug. google.com
In female animals like heifers, the implant also effectively suppresses estrus (heat), which is beneficial in feedlot settings as it prevents disruptions in feeding and growth associated with the reproductive cycle. google.com Research indicated that this application could produce a weight gain up to 60% greater than that of control animals over the same period. google.com The use of such hormonal agents in livestock is aimed at improving the efficiency of meat production. msdvetmanual.com
Anabolic-androgenic steroids (AAS), including this compound, are prohibited in equine sports due to their performance-enhancing capabilities. researchgate.net Consequently, significant research has focused on developing sensitive methods for their detection in racehorses. The primary analytical techniques employed are forms of mass spectrometry, which can identify and quantify the parent compound and its metabolites at very low concentrations in biological samples like urine and blood. researchgate.netescholarship.orgescholarship.org
Modern anti-doping laboratories utilize sophisticated methods such as:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique used for routine screening and confirmation of a wide range of prohibited substances. escholarship.orgmdpi.com
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS): An advancement of LC-MS that allows for faster and more efficient analysis. mdpi.com
These methods are crucial for enforcing anti-doping regulations and ensuring the integrity of equine sports. semanticscholar.org They are capable of detecting not only the administered steroid esters but also their metabolites, which can persist in the animal's system for extended periods. escholarship.org
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
The therapeutic potential and pharmacological profile of this compound are intrinsically linked to its chemical structure. As a synthetic derivative of dihydrotestosterone (DHT), its design incorporates specific modifications to the parent hormone and the addition of an ester to modulate its activity. steroidal.comnih.gov Structure-activity relationship (SAR) studies explore how these chemical alterations influence its biological actions, particularly concerning its anabolic and potential anti-cancer effects.
Modification of the Parent Hormone and Esterification
This compound is a structurally modified version of dihydrotestosterone, designed to enhance certain properties. nih.gov The parent hormone, drostanolone (also called dromostanolone), is derived from DHT through the introduction of a methyl group at the carbon-2 (C2α) position. steroidal.comwikipedia.org This specific modification is responsible for increasing the steroid's anabolic strength compared to its parent hormone. steroidal.com
The second key modification is the esterification at the 17-beta hydroxyl group. steroidal.comnih.gov In this compound, a propionate ester (propanoic acid) is attached to the drostanolone molecule. steroidal.com This esterification does not alter the fundamental mechanism of the drug but significantly changes its pharmacokinetics. steroidal.comwikipedia.org The addition of the ester slows the release of the active hormone from the injection site, thereby extending its half-life and duration of action. steroidal.comnih.gov Dromostanolone itself is the active form, and this compound acts as a prodrug that is metabolized in the body to release drostanolone. wikipedia.org
These modifications result in a compound that is an agonist of the androgen receptor (AR) but is not a substrate for the aromatase enzyme, meaning it cannot be converted into estrogenic metabolites. steroidal.comwikipedia.orgwikipedia.org
Structural Modifications from Dihydrotestosterone to this compound
| Compound | Parent Hormone | Key Structural Modification(s) | Purpose of Modification |
|---|---|---|---|
| Drostanolone | Dihydrotestosterone (DHT) | Addition of a methyl group at the C2α position. | To increase anabolic strength relative to the parent hormone. |
| This compound | Drostanolone | Esterification with propanoic acid at the 17-beta hydroxyl group. | To create a prodrug with a slower release rate and extended half-life after intramuscular administration. |
Synthesis of Potentially Anti-Cancer Metabolites
Research into the biotransformation of dromostanolone esters has led to the synthesis of novel metabolites with potential anti-cancer activity. While this compound itself was used clinically to treat breast cancer, studies have explored creating derivatives through microbial transformation to identify new, potentially more effective or selective agents. nih.govnih.gov
One such study involved the microbial transformation of drostanolone enanthate, a similar esterified form of drostanolone, which resulted in the synthesis of eight potentially anti-cancer metabolites. nih.gov A separate investigation utilized microbial cultures, including Beauveria bassiana and Macrophomina phaseolina, to biotransform drostanolone heptanoate, another long-chain ester of drostanolone. rsc.org This process yielded several new and known metabolites. The transformations primarily involved hydroxylation at various positions on the steroid's core structure (C-5, C-7, C-11, C-14, C-15, and C-20), hydrolysis of the ester group at C-17, and reduction of the carbonyl group at C-3. rsc.org
These synthesized metabolites were then evaluated for their cytotoxic potential against various human cancer cell lines. nih.gov For instance, metabolites of drostanolone enanthate were tested against HeLa (cervical carcinoma), PC-3 (prostate carcinoma), H460 (lung cancer), and HCT116 (colon cancer) cell lines to assess their anti-cancer efficacy. nih.gov This approach of using microbial biotransformation serves as a valuable method for generating novel steroid derivatives that can be screened for enhanced therapeutic properties, including anti-cancer activity. nih.govrsc.org
Metabolites of Dromostanolone Esters via Microbial Biotransformation
| Parent Compound | Microbial Culture Used | Type of Chemical Modification | Resulting Metabolites |
|---|---|---|---|
| Drostanolone Heptanoate | Beauveria bassiana | Hydroxylation, Hydrolysis, Reduction | Five new transformed products. rsc.org |
| Drostanolone Heptanoate | Macrophomina phaseolina | Hydroxylation, Hydrolysis, Reduction | Two new and two known metabolites. rsc.org |
| Drostanolone Enanthate | Cephalosporium aphidicola, Fusarium lini | Not specified in detail | Eight potentially anti-cancer metabolites. nih.govnih.gov |
Clinical Research and Therapeutic Applications of Dromostanolone Propionate
Historical and Current Clinical Use in Oncology
Initially developed in 1959, dromostanolone propionate (B1217596) was introduced for medical use in the early 1960s. wikipedia.org Its primary clinical indication was for the treatment of advanced, inoperable breast cancer in women, particularly those who were postmenopausal. wikipedia.orgultrapandaroids.com At the time of its release, it represented a significant therapeutic option for this patient population. wikipedia.org
Dromostanolone propionate was utilized as an antineoplastic agent for the palliative treatment of androgen-responsive recurrent mammary cancer in postmenopausal women. chemicalbook.com Specifically, it was indicated for women who were more than one year but less than five years postmenopausal. The therapy was considered for patients with advanced metastatic and inoperable breast cancer. cancer.gov The compound was also an option for breast tumors that did not respond well to other treatments and for palliative care in cases of advanced, incurable tumors. wikipedia.org
This compound was also considered a component of adjuvant therapy for breast cancer. chemicalbook.com Its anti-estrogenic effects were key to its function in treating hormone receptor-positive breast cancer. chemicalbook.com By reducing estrogen levels, it could suppress the growth of breast cancer cells. chemicalbook.com
Clinical trials were conducted to evaluate the efficacy of this compound in comparison to other hormonal therapies. One such trial, conducted between 1968 and 1972, compared this compound (Masteril) with other treatments across different menopausal statuses. nih.gov
In premenopausal patients, this compound demonstrated a higher response rate than oophorectomy. nih.gov For perimenopausal women, its efficacy was comparable to nandrolone (B1676933) phenylpropionate. nih.gov However, in the postmenopausal group, estrogens showed a higher response rate. nih.gov Another study indicated that the combination of this compound and tamoxifen (B1202) (Nolvadex) was significantly more effective than chemotherapy for inoperable breast cancer in postmenopausal women. ultrapandaroids.com
Comparative Clinical Trial Response Rates of this compound
| Patient Group | Treatment 1 | Response Rate | Treatment 2 | Response Rate |
|---|---|---|---|---|
| Premenopausal | This compound | 44% | Oophorectomy | 22% |
| Perimenopausal | This compound | 34.5% | Nandrolone Phenylpropionate | 39% |
| Postmenopausal | This compound | 38.5% | Estrogens | 57% |
Consideration of this compound in Hormone-Active Tissue Tumors
This compound's therapeutic effect in hormone-active tissue tumors, such as estrogen receptor-positive breast cancer, is attributed to its anti-estrogenic properties. wikipedia.orgultrapandaroids.com As a derivative of dihydrotestosterone (B1667394) (DHT), it is not a substrate for the aromatase enzyme and therefore cannot be converted into estrogenic metabolites. wikipedia.org
The antitumor activity of dromostanolone appears to be related to the reduction or competitive inhibition of prolactin receptors or estrogen receptors. wikipedia.org By interacting with the androgen receptor, it activates a series of genetic changes that include increased protein synthesis and decreased amino acid degradation. wikipedia.org This mechanism, coupled with the inhibition of estrogenic activity, contributed to its role in managing hormone-sensitive breast cancers. wikipedia.orgultrapandaroids.com
Research on Clinical Outcomes and Patient Response
Research into the clinical outcomes of this compound treatment has shown varied response rates depending on the patient population and the specific comparison therapy. The previously mentioned comparative trial from 1968-1972 provides specific patient response data. nih.gov
In premenopausal patients, 44% responded to this compound. nih.gov The response rate in perimenopausal women was 34.5%, and in postmenopausal women, it was 38.5%. nih.gov It was noted that while this compound was a useful and safe agent for all age groups, it appeared to be less effective than estrogens in postmenopausal patients. nih.gov
Regulatory Status and Approval History
This compound was first described in 1959 and was introduced for medical use in the United States in 1961. wikipedia.org It received FDA approval as an antiestrogenic drug for the treatment of breast cancer. wikipedia.org The compound is classified as a Schedule III controlled substance in the United States under the Controlled Substances Act. wikipedia.org
However, this compound is no longer marketed. wikipedia.org While it is still approved by the U.S. FDA, it is rarely used in breast cancer treatment today in favor of other options. ultrapandaroids.com The emergence of safer and more effective treatments for breast cancer led to a decline in its use. swolverine.com The original Masteron brand is no longer available, and nearly every pharmaceutical brand of this compound has been discontinued (B1498344). ultrapandaroids.com It was previously available in the United States, Europe, and Japan. wikipedia.org
Analytical and Bioanalytical Methodologies for Dromostanolone Propionate
Chromatographic Techniques for Detection and Quantification
Chromatography is the cornerstone of separating dromostanolone propionate (B1217596) from complex matrices. When coupled with mass spectrometry, it provides definitive identification and precise quantification.
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool for the analysis of anabolic androgenic steroids (AAS) like dromostanolone propionate. This technique offers high separation efficiency, speed, and the ability to provide accurate mass measurements, which aids in the identification of target compounds and their metabolites.
A developed and validated UHPLC with tandem mass spectrometry (MS/MS) method has been successfully used to determine various doping substances, including this compound, in different pharmaceutical forms such as oil-based injectables, tablets, and capsules. researchgate.net The validation of such methods is crucial to ensure reliable results, with key parameters being precision and accuracy. researchgate.net Studies have demonstrated that UHPLC-MS/MS methods can achieve excellent precision and accuracy for the quantification of AAS. researchgate.net For instance, the analysis of this compound in seized products showed that a significant percentage failed to meet label claims, highlighting the importance of these analytical techniques in combating counterfeit pharmaceuticals. researchgate.net Furthermore, UHPLC-HRMS has been instrumental in identifying metabolites of anabolic agents that can serve as long-term markers of abuse in biological samples. qub.ac.uknih.gov
Table 1: UHPLC-MS/MS Method Validation Parameters for AAS Analysis researchgate.net
| Validation Parameter | Oil-Based Injectables | Tablets and Capsules |
|---|---|---|
| Intra-day Precision (% RSD), n=5 | < 5.3 | < 4.5 |
| Inter-day Precision (% RSD), n=5 | < 5.6 | < 4.9 |
| Intra-day Accuracy (RE %), n=5 | ± 6.4 | ± 6.1 |
| Inter-day Accuracy (RE %), n=5 | ± 7.3 | ± 6.8 |
RSD: Relative Standard Deviation; RE: Relative Error
Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for the analysis of steroids. It is widely used for both screening and confirmation of this compound in various samples, including pharmaceutical products and biological fluids. unb.brnih.gov The compound is sufficiently volatile and thermally stable to be amenable to GC analysis, often after a derivatization step to improve its chromatographic properties.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the chromatographic column. nihs.go.jpnihs.go.jp The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for identification. unb.brnist.gov GC-MS methods have been optimized for the quantitative analysis of black market pharmaceutical products containing various anabolic steroids, including this compound. unb.br
Table 2: Example Operating Conditions for GC-MS Analysis of this compound unb.brnihs.go.jpnihs.go.jp
| Parameter | Condition |
|---|---|
| GC System | Agilent 7890A or equivalent |
| Column | HP5-MS capillary column (or similar 50% phenylmethyl silicon polymer) |
| Injector Temperature | 280 °C |
| Injection Volume | 1.0 - 2.0 µL |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | Adjusted for retention time of ~8 minutes |
| Oven Temperature Program | Initial 200°C, ramp to 300°C |
| MS Detector | Mass Spectrometer (e.g., Agilent 5975C) operating at 70 eV |
| Ion Source Temperature | 230 °C |
| Detector Type | Hydrogen flame-ionization detector or Mass Spectrometer |
Material Sampling and Specimen Collection for Toxicological and Biomedical Analyses
The integrity of toxicological and biomedical analyses begins with the proper collection and handling of specimens. The choice of biological matrix is crucial and depends on the desired detection window and the specific information sought.
For the analysis of this compound and its metabolites, the most common biological specimens are urine and blood (serum or plasma). nih.govresearchgate.net
Urine: Urine is the preferred matrix for anti-doping control due to its non-invasive collection and the higher concentration of metabolites, which often allows for a longer detection window. nih.govnih.gov Collection is typically performed under direct supervision to prevent sample adulteration or substitution. Samples are collected in clean, sterile containers, sealed with tamper-evident seals, and documented with a chain-of-custody form.
Blood (Serum/Plasma): Blood samples provide information about the substance's presence in the circulation at the time of collection. This is useful for determining recent use. Whole blood is collected via venipuncture into specific tubes. For serum, blood is allowed to clot before centrifugation. For plasma, an anticoagulant is used, and the sample is centrifuged to separate the plasma.
Once collected, specimens must be stored properly, typically frozen at -20°C or lower, to prevent degradation of the analytes before analysis. qub.ac.uk Prior to instrumental analysis by methods like UHPLC-HRMS or GC-MS, the samples undergo extensive preparation. This often involves extraction steps, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the steroids from interfering biological components and concentrate them for improved detection. nih.govresearchgate.net
Ethical Considerations and Research Implications
Research on Non-Medical Use and Abuse Potential
Dromostanolone Propionate (B1217596) is used non-medically for physique- and performance-enhancing purposes by competitive athletes, bodybuilders, and powerlifters wikipedia.org. Research into the non-medical use of Dromostanolone Propionate is critical for understanding the motivations, patterns, and consequences of its abuse. This research is essential for developing effective prevention and intervention strategies.
The non-medical use of AAS like this compound is a significant public health issue. nih.gov Studies indicate that approximately 3 to 4 million people in the United States use anabolic steroids for non-medical reasons clevelandclinic.org. The typical user is often a middle-class male in his 20s to 40s involved in competitive sports or recreational bodybuilding psychologytoday.com. The primary motivation for this use is to increase lean muscle mass, strength, and power psychologytoday.comukboost.uk.
The abuse potential of this compound is linked to its psychological and physiological effects. Users may develop a dependence on the substance, characterized by continued use despite adverse consequences, intense preoccupation with obtaining and using the drug, tolerance, and withdrawal symptoms upon cessation psychologytoday.com. Research has shown that a significant percentage of long-term AAS users may develop an addiction psychologytoday.com. The psychological effects can include mood swings, aggression (often termed "roid rage"), anxiety, mania, and depression psychologytoday.comnih.gov. These effects may be a result of secondary hormonal changes caused by steroid misuse nih.gov.
Research findings indicate a correlation between AAS abuse and other risky behaviors, such as the use of other illicit drugs, drinking and driving, and cigarette smoking nih.gov. The illicit nature of non-medical AAS use also introduces risks associated with the black market, including the use of contaminated or counterfeit products longdom.orgnih.gov.
| Aspect of Non-Medical Use | Key Research Findings | Associated Risks |
|---|---|---|
| User Demographics | Primarily middle-class males aged 20-40 involved in sports or bodybuilding psychologytoday.com. | Potential for long-term health consequences and development of substance use disorders. |
| Motivations for Use | Increase muscle mass, strength, and enhance physical appearance clevelandclinic.orgpsychologytoday.comukboost.uk. | Risk of developing body image disorders and engaging in risky behaviors to achieve desired physique nih.gov. |
| Abuse and Dependence | A significant portion of long-term users may develop dependence, characterized by craving, tolerance, and withdrawal psychologytoday.com. | Psychological distress, social and occupational impairment, and continued use despite negative consequences psychologytoday.com. |
| Psychological Effects | Increased aggression, anxiety, mood swings, mania, and depression psychologytoday.comnih.gov. | Impaired interpersonal relationships, violence, and potential for long-term psychiatric issues nih.govnih.gov. |
| Associated Behaviors | Higher incidence of other substance use and risky behaviors nih.gov. Use of illicitly sourced products longdom.orgnih.gov. | Increased health risks from polysubstance abuse and exposure to contaminated or counterfeit drugs longdom.orgnih.gov. |
Responsible Conduct of Research with Controlled Substances
Research involving controlled substances like this compound, which is classified as a Schedule III substance in the United States, is subject to stringent ethical and legal oversight wikipedia.orgdea.gov. The responsible conduct of research (RCR) in this area is paramount to ensure the integrity of scientific investigation, the safety of research participants, and compliance with federal regulations psu.educase.edu.
The core principles of RCR include honesty, accuracy, efficiency, and objectivity case.edu. Researchers must adhere to established professional norms and ethical principles throughout all stages of the research process, from study design to data analysis and publication psu.eduvillanova.edu. Key areas of importance in RCR include:
Compliance with Regulations: Research with controlled substances requires adherence to specific regulations set forth by agencies such as the Drug Enforcement Administration (DEA) in the United States. This includes protocols for procurement, storage, security, and disposal of the substance.
Ethical Oversight: All research involving human subjects must be reviewed and approved by an Institutional Review Board (IRB). The IRB's role is to ensure that the research is ethically sound, that the rights and welfare of participants are protected, and that informed consent is obtained.
Informed Consent: Participants in research involving this compound must be fully informed about the potential risks and benefits of their participation. This includes a clear explanation of the study's procedures, the nature of the substance being studied, and any potential adverse effects.
Data Integrity: Researchers have a responsibility to acquire, manage, and share data in a manner that ensures its accuracy and reliability. This includes maintaining meticulous records and being transparent in reporting findings psu.edu.
Minimizing Risk: In any study involving the administration of a controlled substance, researchers must take all necessary precautions to minimize potential harm to participants. This may involve careful screening of participants, monitoring for adverse events, and having a clear protocol for responding to any medical emergencies.
The ethical management of research in this field also extends to the dissemination of findings. Researchers must be mindful of the potential for their work to be misinterpreted or misused, particularly in the context of non-medical performance enhancement.
| RCR Principle | Application in this compound Research | Governing Bodies/Guidelines |
|---|---|---|
| Legal Compliance | Adherence to regulations for handling Schedule III controlled substances wikipedia.orgdea.gov. | Drug Enforcement Administration (DEA), Food and Drug Administration (FDA). |
| Ethical Review | Mandatory review and approval of research protocols by an Institutional Review Board (IRB). | Office for Human Research Protections (OHRP), Institutional policies. |
| Informed Consent | Ensuring participants fully understand the risks and benefits before agreeing to participate. | The Belmont Report, Common Rule. |
| Data Management | Maintaining accurate, secure, and confidential research data psu.edu. | National Institutes of Health (NIH) data sharing policies, institutional data management plans. |
| Participant Safety | Implementing measures to protect the health and well-being of research subjects. | Good Clinical Practice (GCP) guidelines. |
Societal and Health Policy Implications of this compound Research
Research on this compound has significant societal and health policy implications, particularly in the realms of public health, sports, and law enforcement. The findings from such research can inform evidence-based policies and interventions aimed at mitigating the harms associated with its non-medical use.
Public Health: Research on the prevalence, patterns of use, and health consequences of this compound abuse is essential for developing effective public health campaigns and harm reduction strategies ljmu.ac.uk. Understanding the motivations for use can help tailor educational materials to at-risk populations, such as young athletes and bodybuilders asep.org. Furthermore, research into the long-term health effects of AAS use can inform clinical guidelines for healthcare providers who may encounter patients with a history of steroid abuse researchgate.net. The illicit manufacturing and distribution of these substances can result in contaminated or counterfeit products, posing a serious public health risk longdom.org.
Anti-Doping in Sports: this compound is a banned substance in sports, and its use is considered a violation of anti-doping regulations boostpeak.ukwada-ama.org. Research plays a crucial role in developing and refining methods for detecting the use of this compound and other performance-enhancing drugs legalpump.uk. Anti-doping organizations, such as the World Anti-Doping Agency (WADA), rely on scientific research to maintain the integrity of competitive sports and protect the health of athletes wada-ama.orgama-assn.org. The development of more sensitive and reliable testing methods is an ongoing area of research that is critical for deterring the use of banned substances.
Legal and Regulatory Frameworks: The classification of this compound as a controlled substance has legal implications for its manufacture, distribution, and possession wikipedia.org. Research can inform policy decisions regarding the scheduling of anabolic steroids and the penalties for their illicit use. The criminalization of AAS can, however, present challenges to public health by creating barriers to help-seeking and harm reduction services for users northumbria.ac.uk. Therefore, research is needed to evaluate the effectiveness of current drug control policies and to explore alternative approaches that balance law enforcement goals with public health objectives.
The societal impact of this compound research is multifaceted. While it is crucial for addressing the public health challenges posed by its abuse, it also raises ethical considerations regarding the potential for misuse of research findings. A balanced approach that prioritizes both scientific advancement and social responsibility is essential for navigating the complex landscape of research on controlled substances.
Q & A
Q. What pharmacokinetic models best predict this compound’s activity in heterogeneous populations?
- Methodological Answer : Develop a PBPK model incorporating intramuscular absorption rates, plasma protein binding (SHBG affinity), and CYP3A4-mediated metabolism. Validate against historical pharmacokinetic data (e.g., 100 mg oral doses) .
Comparative and Preclinical Research
Q. How do dromostanolone’s mechanisms compare to newer selective androgen receptor modulators (SARMs)?
Q. What challenges arise in preclinical studies due to dromostanolone’s lack of commercial availability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
